molecular formula C16H16BrNO4S B2893282 (5-Bromofuran-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 2034309-23-2

(5-Bromofuran-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No. B2893282
CAS RN: 2034309-23-2
M. Wt: 398.27
InChI Key: OBLWWPGXRQOJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromofuran-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is a heterocyclic organic molecule that contains a furan ring, a thiazepane ring, and a phenyl group.

Scientific Research Applications

Antioxidant Properties

Compounds related to (5-Bromofuran-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone have been synthesized and their antioxidant properties assessed. For example, synthesis and investigation of antioxidant activities of bromophenol derivatives, including (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its brominated derivatives, revealed effective antioxidant power, highlighting the potential of these molecules for medical and pharmaceutical applications due to their potent antioxidant and radical scavenging capabilities (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Cytotoxicity and Anticancer Potential

Research on the structure and in vitro cytotoxicity of 2-aroylbenzofuran-3-ols, including those with bromo groups, has been conducted to evaluate their potential anticancer properties. These compounds exhibited good inhibiting abilities on Hep-G2 cancer cells, suggesting their relevance in developing new anticancer drugs (Công et al., 2020).

Antibacterial and Antimicrobial Activities

Studies on the antibacterial and antimicrobial effects of substituted (1,1'-biphenyl)-4-yl(3-methylbenzofuran-2-yl)methanones have shown that these compounds exhibit significant activity against various bacterial and fungal strains. This highlights the potential of such derivatives for use in developing new antimicrobial agents (Reddy & Reddy, 2016).

Mechanism of Action

Target of Action

The primary targets of (5-Bromofuran-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many other organic compounds, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and pi-pi stacking .

Pharmacokinetics

Its molecular weight of 404.29 Da suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed. Other factors such as solubility, stability, and permeability can also significantly impact bioavailability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by oxidative conditions, while its efficacy could be modulated by the presence of other drugs or metabolites .

properties

IUPAC Name

(5-bromofuran-2-yl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c17-15-7-6-13(22-15)16(19)18-9-8-14(23(20,21)11-10-18)12-4-2-1-3-5-12/h1-7,14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLWWPGXRQOJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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